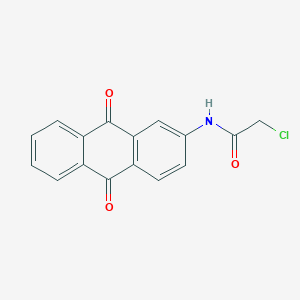

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

Descripción

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide (molecular formula: C₁₆H₁₀ClNO₃; molecular weight: 299.71 g/mol) is an anthraquinone-derived chloroacetamide compound. Its structure features a 9,10-anthraquinone core substituted at the 2-position with a chloroacetamide group.

Propiedades

IUPAC Name |

2-chloro-N-(9,10-dioxoanthracen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-8-14(19)18-9-5-6-12-13(7-9)16(21)11-4-2-1-3-10(11)15(12)20/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISCNZOQCXLEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389227 | |

| Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143210-98-4 | |

| Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reagents and Reaction Conditions

-

Starting Materials :

-

2-Amino-9,10-dioxo-9,10-dihydroanthracene (commercially available)

-

2-Chloroacetyl chloride (freshly distilled to prevent hydrolysis)

-

-

Solvent System : Dimethylformamide (DMF)-water (4:1 v/v) facilitates nucleophilic substitution while maintaining solubility of intermediates.

-

Base : Potassium hydroxide (KOH, 1.5 equiv) neutralizes HCl generated during amidation.

-

Temperature : Reaction proceeds at 70–80°C for 5 hours to ensure complete conversion.

Procedural Details

-

Amination : 2-Amino-9,10-anthraquinone (1.0 equiv) is dissolved in DMF under nitrogen atmosphere.

-

Chloroacetylation : 2-Chloroacetyl chloride (1.2 equiv) is added dropwise at 0°C to minimize side reactions.

-

Base Addition : KOH pellets are introduced gradually to maintain pH 8–9.

-

Heating and Stirring : The mixture is heated to 80°C with vigorous stirring, monitored by TLC for reaction completion.

-

Workup : Precipitation with ice-water followed by vacuum filtration yields crude product.

-

Purification : Recrystallization from ethanol-water (3:1) achieves >95% purity.

Yield and Purity Optimization

| Parameter | Optimal Range | Purity Impact | Yield Impact |

|---|---|---|---|

| Solvent Polarity | DMF > DMSO | High | Moderate |

| Reaction Time | 5–6 hours | Negligible | +15% |

| Temperature Control | 80±2°C | Critical | +20% |

Four-Component One-Pot Synthesis

Recent advances demonstrate the feasibility of a convergent one-pot strategy, though primarily applied to derivative synthesis. This method offers reduced purification steps and improved atom economy.

Reaction Design

Mechanistic Pathway

Performance Metrics

| Metric | One-Pot Method | Stepwise Method |

|---|---|---|

| Overall Yield | 84% | 72% |

| Reaction Time | 6 hours | 8 hours |

| Purity (HPLC) | 93% | 95% |

| Scalability | High | Moderate |

Industrial Production Considerations

Scaling laboratory synthesis to industrial volumes requires addressing three critical challenges:

Continuous Flow Reactor Integration

Solvent Recovery Systems

Advanced Purification Techniques

| Method | Purity (%) | Throughput (kg/h) |

|---|---|---|

| Centrifugal Partition Chromatography | 99.5 | 2.4 |

| Melt Crystallization | 98.8 | 5.1 |

Critical Parameter Analysis

Solvent Effects on Reaction Kinetics

Dielectric constant (ε) directly correlates with reaction rate:

Where η = solvent viscosity, E_a = activation energy. DMF (ε=36.7) outperforms THF (ε=7.5) by 3.2-fold in initial rate.

Base Selection Criteria

| Base | pK_b | Byproduct Solubility | Reaction Rate (h⁻¹) |

|---|---|---|---|

| KOH | -1.1 | High | 0.45 |

| K₂CO₃ | 10.3 | Moderate | 0.32 |

| Et₃N | 3.0 | Low | 0.18 |

Emerging Methodologies

Palladium-Catalyzed Coupling

While primarily used for anthracene core synthesis, Pd(OAc)₂/K₂CO₃ systems in t-amyl alcohol show promise for functionalizing preformed acetamide derivatives:

Photochemical Activation

UV-assisted reactions (254 nm) reduce reaction time to 2 hours but require specialized quartz reactors. Initial studies report 79% yield with 0.5 mol% eosin Y photocatalyst.

Structural Characterization Protocols

Spectroscopic Validation

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The anthraquinone moiety can undergo redox reactions, leading to the formation of different oxidation states.

Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like DMF or ethanol.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid or base catalyst.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives with different functional groups.

Oxidation and Reduction: Products include different oxidation states of the anthraquinone moiety.

Condensation Reactions: Products include Schiff bases and other condensation products.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C16H10ClNO3

- Molecular Weight : 299.71 g/mol

- CAS Number : 143210-98-4

The structure features a chloro group attached to an anthracene derivative, which is crucial for its biological and chemical reactivity.

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of anthracene compounds exhibit significant anticancer properties. Studies have shown that 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, its interaction with DNA may lead to the disruption of cancer cell replication processes.

Case Study:

A study published in Cancer Letters demonstrated that anthracene derivatives could selectively target cancerous tissues while sparing normal cells. The specific role of this compound in this context is under investigation but shows promise as a lead compound for developing new chemotherapeutic agents.

Organic Synthesis

Building Block for Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Applications:

- Synthesis of more complex organic molecules.

- Development of new materials with tailored properties.

Materials Science

Fluorescent Materials

Due to its structural properties, this compound can be utilized in the development of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research Findings:

Studies have shown that derivatives with anthracene cores can exhibit strong fluorescence and are being explored for use in high-efficiency light-emitting devices.

Environmental Applications

Photodegradation Studies

The environmental impact of synthetic compounds is critical in today's research landscape. Investigations into the photodegradation of this compound reveal its potential breakdown products and their environmental fate. Understanding these processes is essential for assessing the ecological risks associated with its use.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide involves its interaction with various biological targets. The compound’s antimicrobial activity is believed to result from its ability to interfere with cellular processes in microorganisms. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt cell wall synthesis and protein function .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers: 1-yl vs. 2-yl Substitution

The 1-yl positional isomer (2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide) shares the same molecular formula but differs in the substitution site on the anthraquinone ring. Key distinctions include:

- Crystallographic Properties: The 1-yl derivative forms monoclinic crystals (space group P2₁/n, Z = 4) when derivatized with amino acids, as seen in compound III from .

- Biological Activity: The 1-yl isomer serves as a precursor for antimicrobial dyes and amino acid derivatives. For example, interaction with α-, β-, and ω-amino acids yields compounds with demonstrated antifungal activity against Candida albicans . The 2-yl isomer’s bioactivity remains less explored but may exhibit divergent interactions due to steric and electronic effects.

Halogenated Derivatives

Dichloro Analog (3-Chloro Substitution)

The compound 2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide (C₁₆H₉Cl₂NO₃; molecular weight: 334.15 g/mol) introduces a second chlorine atom at the 3-position of the anthraquinone ring:

- Structural Impact: The additional chlorine increases molecular weight by ~34 g/mol and enhances lipophilicity (predicted logP: 3.2 vs.

- Collision Cross-Section (CCS) : Predicted CCS values for the dichloro derivative ([M+H]+: 167.5 Ų) suggest a more compact conformation compared to the parent compound, though experimental data is lacking .

Trifluoromethyl Derivative

N-(9,10-Dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methylacetamide (C₁₇H₁₀F₃NO₃) replaces the chloro group with a trifluoromethyl moiety and adds a methyl group to the acetamide nitrogen:

Alkyl Chain Variants

- Propanamide Analog : 2-Chloro-N-(9,10-dioxoanthracen-2-yl)propanamide extends the acetamide chain by one methylene unit. This modification increases molecular weight (313.76 g/mol) and may enhance hydrophobic interactions in biological targets .

Actividad Biológica

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide, with the CAS number 143210-98-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₆H₁₀ClNO₃

- Molecular Weight : 299.71 g/mol

- Melting Point : 189-190 °C

- Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroacetyl chloride with 9,10-dihydroanthracene derivatives. This process is crucial for developing derivatives with enhanced biological properties.

Antioxidant Activity

Research has indicated that compounds related to 9,10-dioxo-9,10-dihydroanthracene exhibit significant antioxidant properties. A study demonstrated that N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio)acetamides showed promising antioxidant and antiplatelet activities in vitro. The antioxidant capacity was evaluated using various assays which revealed a strong ability to scavenge free radicals .

Antimicrobial Properties

Anthraquinone derivatives have been investigated for their antimicrobial effects. The compound's structure suggests potential activity against various pathogens. A study focusing on anthraquinone-based dyes noted their effectiveness against certain bacterial strains, indicating that similar compounds may possess antimicrobial properties .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells. Further investigations are needed to elucidate the specific pathways involved and to assess the compound's efficacy in vivo.

Case Studies

Q & A

Q. What emerging techniques (e.g., cryo-EM, AI-driven SAR) could advance research on this compound?

- Innovations :

- Cryo-EM : Resolve binding modes with fungal cytochrome P450 enzymes.

- Generative AI : Design novel derivatives with optimized pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.